

A Comparative Analysis of Renal Outcomes: Bexagliflozin and Canagliflozin

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Compound of Interest

Compound Name: *Bexagliflozin*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the renal outcomes associated with two sodium-glucose cotransporter 2 (SGLT2) inhibitors: **Bexagliflozin** and Canagliflozin. The information is compiled from available clinical trial data to assist in research and development efforts within the pharmaceutical and biomedical fields.

Executive Summary

Direct head-to-head clinical trials comparing the renal outcomes of **Bexagliflozin** and Canagliflozin are not currently available. However, a review of existing evidence from separate clinical programs reveals differing levels of demonstrated renal protection. Canagliflozin, supported by the landmark CREDENCE trial, has shown significant renoprotective effects in patients with type 2 diabetes and chronic kidney disease.^{[1][2][3]} In contrast, a meta-analysis of clinical trials for **Bexagliflozin** did not demonstrate a significant beneficial effect on key markers of kidney function.^{[4][5]} Both drugs share a common mechanism of action as SGLT2 inhibitors, which is known to have cardiorenal benefits.^{[6][7][8][9]}

Data Presentation: Quantitative Renal Outcomes

The following tables summarize the key quantitative data on renal outcomes for **Bexagliflozin** and Canagliflozin from major clinical studies.

Table 1: **Bexagliflozin** Renal Outcome Data (Meta-Analysis of 9 RCTs)^{[4][5]}

Outcome	Mean Difference (MD) / Risk Ratio (RR)	95% Confidence Interval (CI)	p-value	Follow-up Duration
Change in eGFR (mL/min/1.73 m²)	-0.43	-6.92 to 6.06	0.89	12 to 96 weeks
Change in Serum Creatinine (mg/dL)	0.05	-0.06 to 0.15	0.35	12 to 96 weeks
Renal or Urinary Adverse Events	RR: 2.09	1.33 to 3.28	< 0.01	12 to 96 weeks

Table 2: Canagliflozin Renal Outcome Data (CREDENCE Trial)[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[10\]](#)[\[11\]](#)

Outcome	Hazard Ratio (HR)	95% Confidence Interval (CI)	p-value	Event Rate (per 1000 patient-years)
Primary Composite Outcome				
(ESRD, doubling of serum creatinine, renal or CV death)	0.70	0.59 to 0.82	0.00001	43.2 (Canagliflozin) vs. 61.2 (Placebo)
Renal-Specific Composite				
(ESRD, doubling of serum creatinine, renal death)	0.66	0.53 to 0.81	< 0.001	N/A
End-Stage Kidney Disease (ESRD)	0.68	0.54 to 0.86	0.002	20.4 (Canagliflozin) vs. 29.4 (Placebo)
Doubling of Serum Creatinine	N/A	N/A	< 0.001	20.7 (Canagliflozin) vs. 33.8 (Placebo)
Change in UACR	31% reduction	26% to 35%	N/A	N/A
eGFR Slope (Chronic)	Slower decline	N/A	N/A	-1.85 (Cana) vs. -4.59 (Placebo) ml/min/1.73 m ² /year

Experimental Protocols

Bexagliflozin: Meta-Analysis of Randomized Controlled Trials

A systematic review and meta-analysis was conducted to evaluate the effect of **Bexagliflozin** on renal outcomes in patients with type 2 diabetes mellitus.[\[4\]](#)[\[5\]](#)

- **Data Sources:** The researchers searched ClinicalTrials.gov, PubMed, Embase, and Cochrane databases for relevant randomized controlled trials.[\[5\]](#)
- **Study Selection:** The analysis included nine studies involving a total of 4,352 patients.[\[4\]](#)
- **Data Extraction and Analysis:** Data on changes in serum creatinine, estimated glomerular filtration rate (eGFR), and renal and urinary adverse events were extracted. A random-effects model was used to calculate mean differences (MD) for continuous outcomes and risk ratios (RR) for binary endpoints. The certainty of the evidence was assessed using the GRADE (Grading of Recommendations, Assessment, Development, and Evaluation) approach.[\[5\]](#)

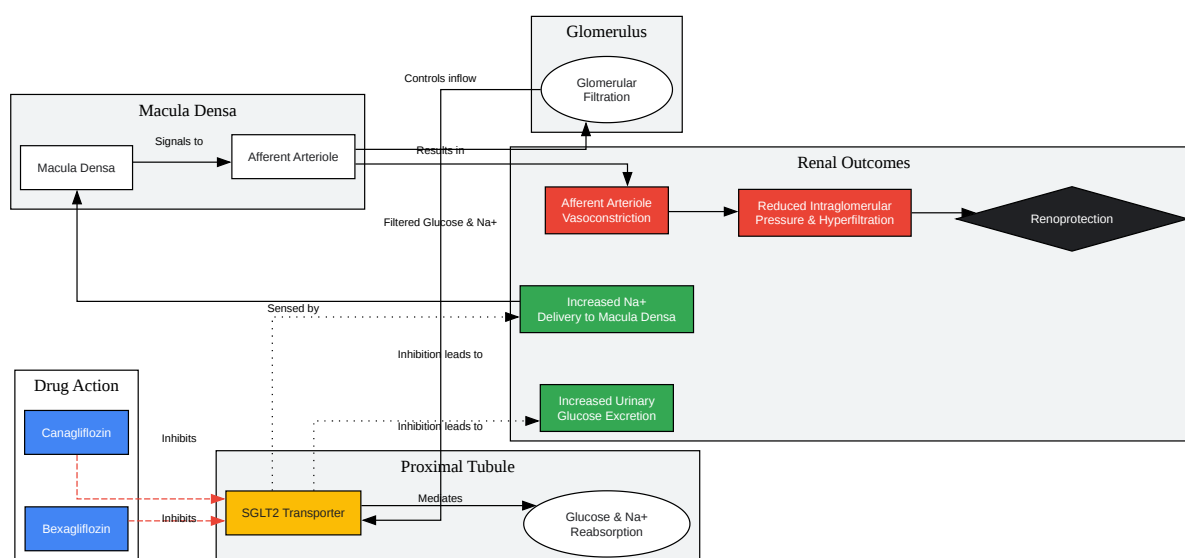
Canagliflozin: The CREDENCE Trial

The Canagliflozin and Renal Events in Diabetes with Established Nephropathy Clinical Evaluation (CREDENCE) trial was a randomized, double-blind, placebo-controlled clinical trial designed to assess the efficacy and safety of Canagliflozin on renal and cardiovascular outcomes in patients with type 2 diabetes and chronic kidney disease.[\[2\]](#)[\[11\]](#)[\[12\]](#)

- **Participants:** The trial enrolled 4,401 patients with type 2 diabetes, an estimated glomerular filtration rate (eGFR) of 30 to <90 mL/min/1.73 m², and albuminuria (urine albumin-to-creatinine ratio >300 to 5000 mg/g). All patients were on a stable dose of an angiotensin-converting enzyme (ACE) inhibitor or an angiotensin II receptor blocker (ARB).[\[10\]](#)[\[11\]](#)[\[12\]](#)
- **Intervention:** Patients were randomly assigned to receive either Canagliflozin 100 mg daily or a matching placebo.[\[10\]](#)
- **Primary Outcome:** The primary outcome was a composite of end-stage kidney disease (ESRD), defined as the need for dialysis or kidney transplantation or a sustained eGFR of <15 mL/min/1.73 m²; a doubling of the serum creatinine level; or death from renal or cardiovascular causes.[\[2\]](#)[\[12\]](#)

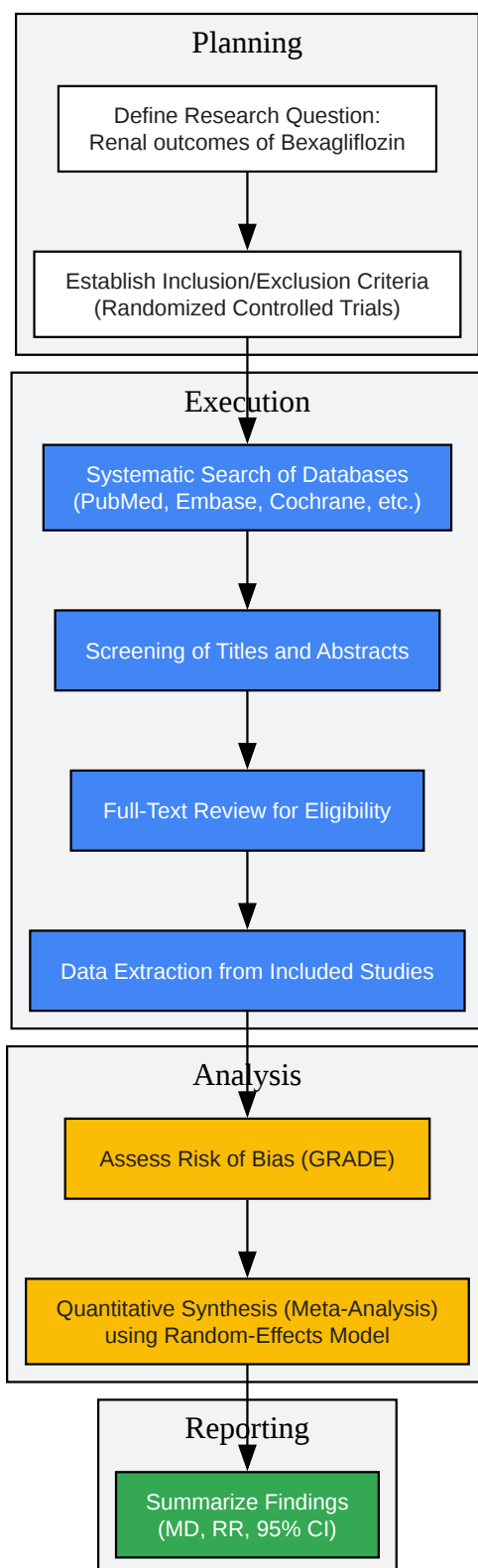
- Follow-up: The median follow-up was 2.62 years. The trial was stopped early due to the overwhelming benefit observed in the Canagliflozin group.[2][10]

Visualizations: Signaling Pathways and Experimental Workflows



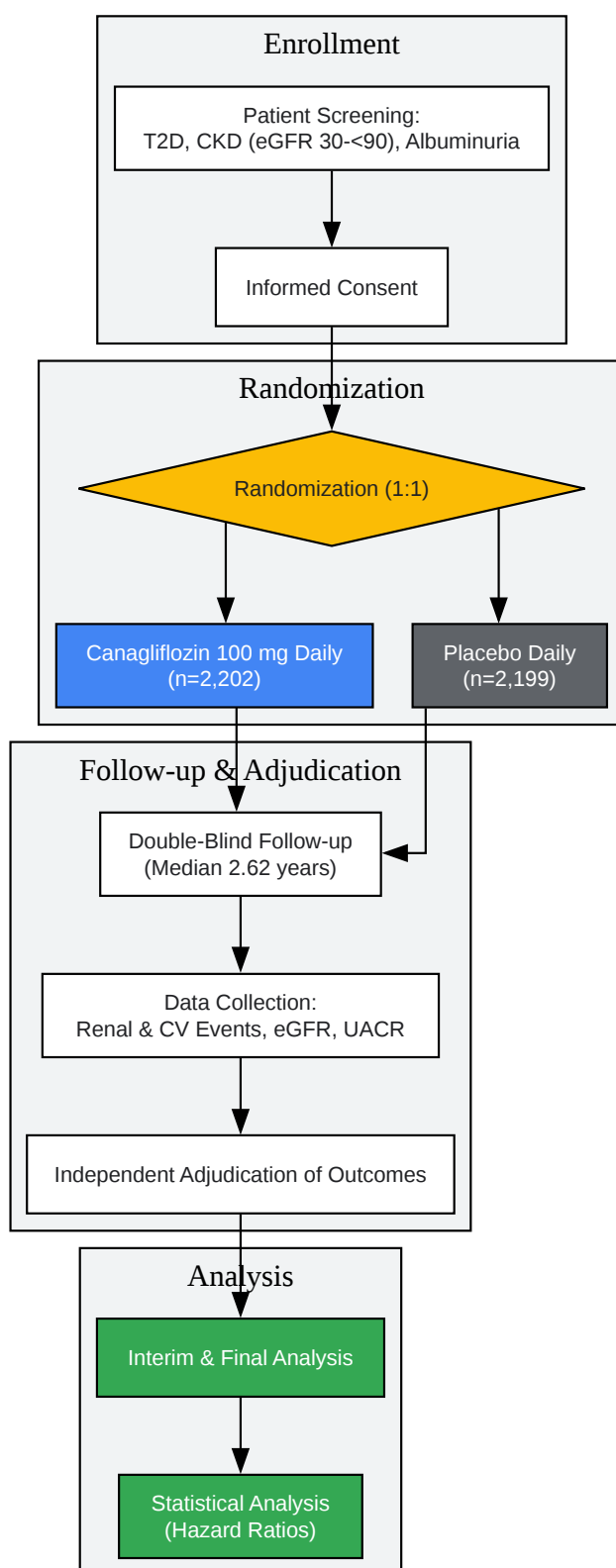
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Caption: Mechanism of renal protection by SGLT2 inhibitors.



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Caption: Workflow for the **Bexagliflozin** meta-analysis.



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Caption: Workflow of the CREDENCE clinical trial.

Conclusion

Based on the currently available evidence, Canagliflozin has demonstrated statistically significant and clinically meaningful renal-protective benefits in patients with type 2 diabetes and chronic kidney disease.[1][3] The CREDENCE trial provides robust data supporting its use for this indication.[2] For **Bexagliflozin**, a meta-analysis of existing trials did not show a beneficial effect on eGFR or serum creatinine, and it was associated with an increased risk of renal or urinary adverse events.[4][5] Further dedicated renal outcomes trials for **Bexagliflozin** would be necessary to establish a similar level of evidence for renal protection as has been demonstrated for Canagliflozin. Researchers and drug development professionals should consider the strength and nature of the clinical evidence for each compound when evaluating their potential for renal therapeutic applications.

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